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Anticancer Efficacy of Tranilast Across Cell Lines

Cancer
Type

Cell Lines
Tested

Key Findings (Efficacy &
Mechanisms)

Combination Therapy (Synergy
Observed)

| Osteosarcoma [1] | HOS, 143B, U2OS, MG-63 | • Inhibited proliferation dose-dependently. •

Synergistically enhanced Cisplatin; increased apoptotic cell death (cleaved caspase-3/PARP), induced

G2/M cell cycle arrest. • Increased p21 and Bim protein expression. | Cisplatin, Doxorubicin | | Breast

Cancer [2] | MCF-7, MDA-MB-231 | • Synergistically enhanced Tamoxifen; increased growth inhibition

& apoptosis (↑Bax, ↓Bcl-2 mRNA). • Inhibited invasion/metastasis. • Reduced mRNA of TGF-β1, 2, 3,

TGF-βRI/II. | Tamoxifen | | Nasopharyngeal Carcinoma (NPC) [3] | 5-8F, 6-10B, HK-1 | • Overcame

radioresistance induced by Cancer-Associated Fibroblasts (CAFs). • Promoted cancer cell survival post-

irradiation via IL-8/NF-κB pathway, reducing DNA damage. | Radiotherapy | | Esophageal Cancer (EC)

[4] | TE1, COLO680N, KYSE30, OE19 | • Enhanced killing by NY-ESO-1-specific TCR-engineered T cells.

• Bivalent treatment showed superior cytotoxicity vs. monotherapies. | NY-ESO-1-specific TCR-T cell

therapy | | Prostate Cancer [5] | LNCaP, PLS-10 | • Dose-dependent reduction in proliferation. • Induced

cell cycle arrest & apoptosis. • Suppressed TGF-β-induced differentiation of bone stromal cells. | Not

Specified | | Pancreatic Cancer [5] | KP4 | • Enhanced sensitivity to Gemcitabine. • Associated with

reduced Ribonucleotide Reductase M1 (RRM1) expression. | Gemcitabine | | Glioma [5] | LN-18, T98G | •
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Suppressed migration & invasiveness. • Inhibited DNA synthesis, induced p21 accumulation. • Reduced

TGF-β release. | Not Specified |

Tranilast's anticancer effects are mediated through multiple signaling pathways, with the TGF-β pathway

being a central target.
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Detailed Experimental Protocols

To help you evaluate and potentially replicate the findings, here are the methodologies from key studies.

In Vitro Cytotoxicity and Combination Studies (Osteosarcoma &
Breast Cancer)

Cell Viability Assay (WST-1/MTT): Cells are seeded in 96-well plates and treated with Tranilast

and/or other drugs (e.g., Cisplatin, Tamoxifen) for 48 hours. A tetrazolium salt (WST-1 or MTT) is
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added, which is metabolized by viable cells to a colored formazan product. The absorbance is

measured to calculate cell viability [1] [2].
Apoptosis Assay (Annexin V/Flow Cytometry): After treatment, cells are stained with Annexin V-

FITC and a viability dye like 7-AAD. The percentage of early (Annexin V+/7-AAD-) and late (Annexin
V+/7-AAD+) apoptotic cells is quantified using flow cytometry [1].

Western Blotting: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to
a membrane, and probed with specific antibodies against cleaved caspase-3, cleaved PARP, p-H2AX,

p21, and Bim to confirm apoptosis and DNA damage at the molecular level [1].
Cell Cycle Analysis: Cells are fixed in ethanol, treated with RNAase, stained with a DNA-binding dye

(e.g., Propidium Iodide), and analyzed by flow cytometry to determine the distribution of cells in
different cell cycle phases (G1, S, G2/M) [1].

Studies on Radioresistance and the Tumor Microenvironment
(Nasopharyngeal Carcinoma)

Colony Forming Assay (Clonogenic Survival): Cancer cells, often co-cultured with Cancer-
Associated Fibroblasts (CAFs), are irradiated at various doses and seeded at low density. After 1-2

weeks, colonies are stained and counted. The surviving fraction is calculated to determine
radiosensitivity, showing how Tranilast restores sensitivity [3].

DNA Damage Measurement (Comet Assay/γ-H2AX Foci): After irradiation, DNA damage is
quantified. The Comet Assay detects DNA strand breaks by electrophoresis, while the γ-H2AX foci

assay uses immunofluorescence to mark sites of DNA double-strand breaks, showing that Tranilast
reduces damage repair in cancer cells [3].

CAF Inhibition Viability Assay (CCK-8): CAFs are treated with Tranilast. The Cell Counting Kit-8
(CCK-8), which contains a tetrazolium salt, is added. The absorbance is measured to assess the

direct effect of Tranilast on CAF viability [3].

In Vivo Animal Models

Xenograft Mouse Models: Human cancer cells (e.g., osteosarcoma 143B, breast cancer MDA-MB-

231) are implanted into immunodeficient mice. Once tumors are established, mice are treated with
Tranilast (orally or via injection), alone or in combination with other therapeutics. Tumor volume is

measured regularly with calipers to assess efficacy [1] [5] [6].
Stress Alleviation Analysis: In orthotopic breast tumor models, Tranilast's effect on the tumor

microenvironment is evaluated by:
Interstitial Fluid Pressure (IFP) Measurement: Using the wick-in-needle technique [6].
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Perfusion Analysis: Mice are injected with fluorescently-labeled lectin via the heart shortly

before sacrifice. Tumors are sectioned and stained to visualize perfused blood vessels (CD31+
lectin+) [6].

Immunohistochemistry: Tumor sections are stained for ECM components (Collagen I,
Hyaluronan) and signaling markers (p-Smad2/3) to confirm the mechanism of stress reduction

[6].

Critical Considerations for Research

Dosing: Effective in vitro concentrations often range from 50 to 400 μM, while in vivo studies in mice

frequently use oral doses of 200-300 mg/kg/day [1] [6]. The translation of these doses to humans
requires careful pharmacokinetic and safety studies.

Clinical Status: While Tranilast is approved for asthma and keloids in some countries, it is not yet
approved for any oncological indication. Its use in cancer is purely experimental [7].

Safety Profile: Clinical trials for other indications have shown that systemic Tranilast can cause
elevated liver transaminases, anemia, leukopenia, and kidney dysfunction in some patients.

These potential toxicities must be considered for future drug development [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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